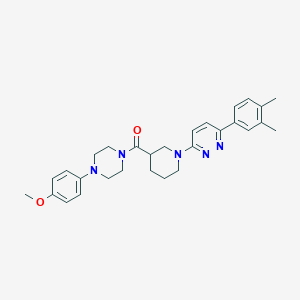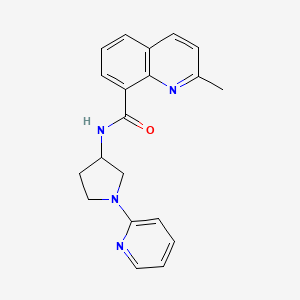
3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(thiophen-2-ylmethyl)-1H-quinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . Quinazoline is a heterocyclic compound that consists of two fused six-membered rings, a benzene ring and a pyrimidine ring.
Synthesis Analysis
Thiophene synthesis often involves reactions with sulfur or sulfur-containing compounds . For instance, a metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur (S8) or EtOCS2K can yield a variety of substituted thiophenes . Quinazoline synthesis, on the other hand, often involves the condensation of anthranilic acid derivatives with amidines or guanidines.Molecular Structure Analysis
The molecular structure of thiophene includes a five-membered ring with four carbon atoms and one sulfur atom . Quinazoline has a bicyclic structure composed of a benzene ring fused to a pyrimidine ring.Chemical Reactions Analysis
Thiophene can undergo various reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions . Quinazoline can also participate in a variety of reactions, including ring-opening reactions, ring-closure reactions, and substitutions.Physical And Chemical Properties Analysis
As mentioned earlier, thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . The physical and chemical properties of the specific compound would depend on its exact structure and substituents.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds similar to the specified chemical structure have been synthesized and characterized, focusing on their potential as building blocks for further chemical transformations. For example, the synthesis of novel compounds through reactions involving methyl- and methoxyaminobenzenethiols with acrylic acid, leading to the formation of various cyclic and acyclic derivatives, showcases the potential of such compounds for creating new chemical entities with possibly unique properties (Rutkauskas, Kantminienė, & Beresnevieius, 2008).
Pharmacological Applications
Research into structurally related compounds reveals potential pharmacological applications, including anti-inflammatory and analgesic properties. For instance, derivatives of benzodifuranyl and thiazolopyrimidines have been explored for their cyclooxygenase inhibitory activity, demonstrating significant analgesic and anti-inflammatory effects, suggesting that compounds with a similar structure may also possess these pharmacological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antifolate and Antitumor Activities
Compounds featuring the quinazoline moiety, such as 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, have been investigated as nonclassical antifolate inhibitors of thymidylate synthase, showcasing antitumor and antibacterial potential. These studies highlight the therapeutic potential of quinazoline derivatives in cancer treatment and as antibacterial agents (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).
Cytotoxicity and Anticancer Research
Further, quinazoline derivatives have been explored for their cytotoxic effects against cancer cells, providing valuable insights into the design of new anticancer agents. The synthesis and evaluation of these compounds against various cancer cell lines can inform the development of more effective treatments (Hassan, Hafez, & Osman, 2014).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(thiophen-2-ylmethyl)-1H-quinazoline-7-carboxamide' involves the reaction of 2-amino-3-(2-methoxyethyl)-4-oxo-2-sulfanylbutyric acid with thiophen-2-ylmethyl isocyanate, followed by cyclization to form the quinazoline ring and subsequent carboxylation to form the carboxamide group.", "Starting Materials": [ "2-amino-3-(2-methoxyethyl)-4-oxo-2-sulfanylbutyric acid", "thiophen-2-ylmethyl isocyanate" ], "Reaction": [ "Step 1: Reaction of 2-amino-3-(2-methoxyethyl)-4-oxo-2-sulfanylbutyric acid with thiophen-2-ylmethyl isocyanate to form the corresponding thiourea intermediate.", "Step 2: Cyclization of the thiourea intermediate to form the quinazoline ring.", "Step 3: Carboxylation of the quinazoline ring to form the carboxamide group." ] } | |
Número CAS |
422528-08-3 |
Fórmula molecular |
C17H17N3O3S2 |
Peso molecular |
375.46 |
Nombre IUPAC |
3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(thiophen-2-ylmethyl)-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C17H17N3O3S2/c1-23-7-6-20-16(22)13-5-4-11(9-14(13)19-17(20)24)15(21)18-10-12-3-2-8-25-12/h2-5,8-9H,6-7,10H2,1H3,(H,18,21)(H,19,24) |
Clave InChI |
KINDXIQXJUBOMQ-UHFFFAOYSA-N |
SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CS3)NC1=S |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(1-cyanocyclopentyl)-2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}amino)acetamide](/img/structure/B2891552.png)

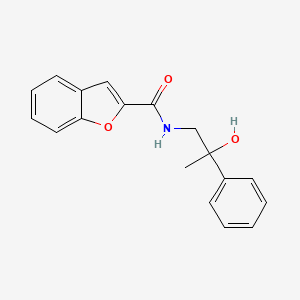
![3-amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2891558.png)


![5-chloro-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2891563.png)
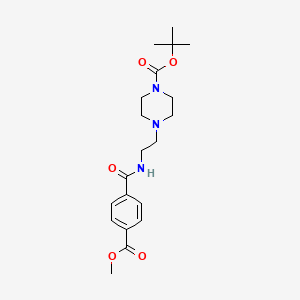
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2891565.png)
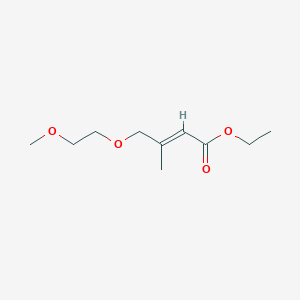
![8-[(Dimethylamino)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2891568.png)
